4-Mercaptophenylboronic acid
Overview
Description
. This compound is notable for its applications in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in the Pd-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Mechanism of Action
- Role : The interaction with diols allows MPBA to form reversible complexes, which can be exploited for various applications, including sensing and chemical synthesis .
- Interaction with Targets : MPBA chemisorbs well to surfaces (e.g., silver nanoparticles) through its thiol group. It can subsequently bind to diols, enabling the detection of various biological structures via surface-enhanced Raman scattering (SERS) .
- Resulting Changes : Upon binding to diols, MPBA forms stable complexes. However, deboronation does not occur under typical conditions .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
4-Mercaptophenylboronic acid plays a significant role in biochemical reactions, particularly in the Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can functionalize Fe3O4-C-Au magnetic microspheres, which are used for the selective enrichment of glycoproteins and glycopeptides . The thiol group in this compound allows it to chemisorb well to silver nanoparticles, enabling the detection of various biological structures by surface-enhanced Raman scattering .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used to detect glucose in physiological concentrations by converting to 4-mercaptophenol in the presence of hydrogen peroxide . This conversion can impact cellular metabolism and signaling pathways, particularly those involving glucose.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form self-assembled monolayers on gold surfaces, which are used in various biochemical applications . The thiol group in this compound allows it to bind to silver nanoparticles, facilitating the detection of biological structures . Additionally, it can be oxidized by hydrogen peroxide to form bis(4-hydroxyphenyl) disulfide and peroxoboric acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under ambient conditions but can degrade in basic solutions, where the terminal B-C bonds are cleaved by hydroxide ions and strongly basic amine nucleophiles . This degradation can impact its long-term effects on cellular function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses may be more beneficial. For instance, in glucose detection applications, the optimized condition involves using specific concentrations of the compound to achieve accurate results .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes such as glucose oxidase, which converts it to 4-mercaptophenol in the presence of hydrogen peroxide . This interaction can affect metabolic flux and metabolite levels, particularly in pathways involving glucose metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. For example, it can be immobilized on gold-silver core-shell assembled silica nanostructures for glucose detection . This immobilization affects its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its immobilization on gold-silver core-shell nanostructures can enhance its detection capabilities in specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Mercaptophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromothiophenol with a boronic acid derivative under palladium-catalyzed conditions . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Mercaptophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Boranes.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
4-Mercaptophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Mercaptobenzoic acid
- 4-(Methylthio)phenylboronic acid
- Phenylboronic acid
- 4-Aminothiophenol
- 3-Aminophenylboronic acid
- Benzene-1,4-diboronic acid
- 4-Mercaptopyridine
- Thiophenol
- 3-Mercaptopropionic acid
- 4-Hydroxyphenylboronic acid
Comparison: 4-Mercaptophenylboronic acid is unique due to its dual functional groups: the thiol group and the boronic acid group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Its ability to form strong bonds with metal surfaces and interact with diols makes it particularly valuable in biosensing and diagnostic applications .
Properties
IUPAC Name |
(4-sulfanylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSUPMVIZXUOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403236 | |
Record name | 4-Mercaptophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237429-33-3 | |
Record name | 4-Mercaptophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-MERCAPTOPHENYLBORONIC AICD | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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